Specific Scientific Field: This application falls under the field of Pharmacology and Nephrology .
Summary of the Application: PF-03882845 is a non-steroidal mineralocorticoid receptor antagonist that has been studied for its potential to prevent renal injury in an animal model of nephropathy . It has been found to be more potent than eplerenone, a steroidal mineralocorticoid receptor antagonist, in suppressing the urinary albumin to creatinine ratio (UACR), a measure of renal fibrosis .
Methods of Application: The compound was tested in uninephrectomized Sprague-Dawley (SD) rats that were maintained on a high salt diet and receiving aldosterone by osmotic mini-pump for 27 days . Serum K+ and the UACR were assessed following 14 and 27 days of treatment .
Results or Outcomes: PF-03882845 prevented the increase in collagen IV staining at 5, 15, and 50 mg/kg BID while eplerenone was effective only at the highest dose tested (450 mg/kg BID) . All doses of PF-03882845 suppressed aldosterone-induced increases in collagen IV, transforming growth factor-β1 (Tgf- β1), interleukin-6 (Il-6), intermolecular adhesion molecule-1 (Icam-1) and osteopontin gene expression in the kidney . The therapeutic index (TI) of PF-03882845 against hyperkalemia was 57-fold superior to that of eplerenone .
Specific Scientific Field: This application falls under the field of Endocrinology and Nephrology .
Summary of the Application: PF-03882845 has been used in trials studying the basic science of Diabetes Mellitus, Type 2 and Type 2 Diabetic Nephropathy .
PF-3882845 is a pyrazoline derivative that functions as a selective antagonist of the mineralocorticoid receptor. Its full chemical designation is (3S, 3aR)-2-(3-chloro-4-cyanophenyl)-3-(4-methylphenyl)-3a,4-dihydro-1H-pyrazole. This compound was developed in the research labs of Pfizer and is notable for its potential therapeutic applications in conditions related to mineralocorticoid receptor overactivity, such as hypertension and heart failure .
PF-3882845 exhibits significant biological activity as a mineralocorticoid receptor antagonist. In preclinical studies, it has demonstrated efficacy in reducing blood pressure and preventing renal injury in models such as Dahl salt-sensitive rats. The compound selectively binds to the mineralocorticoid receptor without significantly affecting other steroid hormone receptors, which is crucial for minimizing side effects like hyperkalemia that are common with traditional therapies such as spironolactone . Its selectivity is evidenced by a therapeutic index that shows a pronounced effect on reducing urinary albumin while maintaining serum potassium levels .
The synthesis of PF-3882845 can be achieved through a multi-step process:
These methods have been optimized for yield and purity, demonstrating effective synthetic routes for producing PF-3882845 in laboratory settings .
PF-3882845 has potential applications in treating conditions associated with excessive mineralocorticoid activity, including:
Despite showing promise in preclinical studies, further clinical trials were halted due to strategic business decisions rather than safety concerns .
Interaction studies have shown that PF-3882845 selectively interacts with the mineralocorticoid receptor without significant cross-reactivity with other steroid hormone receptors such as the androgen receptor and progesterone receptor. This selectivity is critical for its therapeutic profile, allowing for effective treatment with reduced risk of side effects commonly associated with non-selective antagonists .
Studies have also investigated its pharmacokinetics and dynamics in various animal models, indicating favorable absorption and distribution characteristics that support its potential clinical use .
PF-3882845 belongs to a class of nonsteroidal mineralocorticoid receptor antagonists. Here are some similar compounds:
Compound Name | Structure Type | Selectivity | Key Features |
---|---|---|---|
Eplerenone | Steroidal | Moderate | Selective but causes hyperkalemia at high doses |
Spironolactone | Steroidal | Moderate | Agonist at progesterone receptor; risk of hyperkalemia |
Finerenone | Nonsteroidal | High | Improved selectivity and safety profile |
DSR-71167 | Nonsteroidal | High | Inhibits carbonic anhydrase; reduces hyperkalemia risk |
PF-3882845 is unique due to its high selectivity for the mineralocorticoid receptor without significant interaction with other hormone receptors, which reduces side effects like hyperkalemia often seen with traditional steroidal antagonists . Its distinct chemical structure allows it to effectively modulate mineralocorticoid receptor activity while minimizing unwanted interactions.
The systematic chemical nomenclature for PF-3882845 follows International Union of Pure and Applied Chemistry guidelines, with the complete designation being (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid. This nomenclature precisely defines the stereochemical configuration and substitution pattern of the complex heterocyclic framework. The molecular formula C24H22ClN3O2 reflects the compound's composition, incorporating 24 carbon atoms, 22 hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms.
The molecular weight of PF-3882845 is consistently reported as 419.9 grams per mole, with some sources providing more precise values of 419.903 grams per mole. The compound is assigned Chemical Abstracts Service registry number 1023650-66-9, which serves as its unique identifier in chemical databases. Additional identifiers include the Unique Ingredient Identifier 34ZKU73FU3, which facilitates regulatory and research tracking.
The Standard International Chemical Identifier for PF-3882845 is documented as InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1. This comprehensive identifier captures the complete structural information including stereochemistry and connectivity patterns. The corresponding InChI Key XNULRSOGWPFPBL-REWPJTCUSA-N provides a condensed hash representation for database searches and structural comparisons.
PF-3882845 exhibits absolute stereochemistry with precisely defined spatial arrangements at critical chiral centers. The compound contains two defined stereocenters out of two possible positions, indicating complete stereochemical specification. This absolute configuration is crucial for the compound's biological activity, as the (3S,3aR) stereochemistry represents the active enantiomeric form that demonstrates optimal receptor binding characteristics.
The crystallographic analysis reveals that PF-3882845 belongs to the pyrazoline class of heterocyclic compounds, featuring a fused ring system that combines benzindazole and cyclopentyl structural elements. X-ray crystallographic data has been obtained for related compounds in this series, providing insights into the three-dimensional arrangement of functional groups. The crystal structure data indicates specific conformational preferences that contribute to the compound's receptor selectivity profile.
The stereochemical configuration significantly influences the compound's binding affinity and selectivity characteristics. The (3S,3aR) configuration positions key pharmacophoric elements in optimal orientations for mineralocorticoid receptor interaction while minimizing cross-reactivity with other steroid hormone receptors. Crystallographic studies of related structures have confirmed that the rigid tricyclic framework maintains consistent spatial relationships between critical binding elements.
Property | Value |
---|---|
Stereochemistry | Absolute |
Defined Stereocenters | 2 of 2 |
Configuration | (3S,3aR) |
E/Z Centers | 0 |
Charge | 0 |
Optical Activity | Specified but values not reported |
The development of PF-3882845 involved systematic structure-activity relationship optimization that addressed multiple pharmacological and physicochemical challenges. Early analogues in this pyrazoline series demonstrated excellent potency against the mineralocorticoid receptor but suffered from poor solubility and propensity to inhibit human ether-a-go-go-related gene channels. These limitations necessitated strategic structural modifications to achieve an optimal balance of potency, selectivity, and drug-like properties.
The incorporation of a single carboxylate moiety represented a pivotal breakthrough in the optimization process, simultaneously addressing both solubility and cardiac safety concerns. This carboxylic acid functionality, positioned at the 7-position of the benzindazole ring system, provided the necessary polarity to enhance aqueous solubility while maintaining high-affinity receptor binding. The carboxylate group also contributed to improved selectivity profiles by introducing specific electrostatic interactions with the mineralocorticoid receptor binding pocket.
Structural modification studies involved extensive exploration of substituents at each position of the pyrazoline ring system. The carboxylate-containing lead compound designated R-4g served as the foundation for systematic substitution pattern investigations. These studies culminated in the identification of R-12o, which demonstrated excellent mineralocorticoid receptor activity combined with reasonable pharmacokinetic characteristics. The progression from R-12o to the final optimized structure involved introduction of conformational restriction strategies.
The conformational restriction approach led to the identification of PF-3882845, which exhibits exquisite potency combined with favorable steroid receptor selectivity. The cyclopentyl substituent at the 3-position contributes significantly to the compound's binding affinity by filling a hydrophobic pocket within the receptor binding domain. The 3-chloro-4-cyanophenyl moiety provides additional selectivity through specific aromatic interactions and hydrogen bonding patterns that distinguish mineralocorticoid receptor binding from other nuclear receptor family members.
Optimization Stage | Key Structural Features | Primary Improvements |
---|---|---|
Early Analogues | Basic pyrazoline framework | High MR potency, poor solubility |
Carboxylate Introduction | 7-Carboxylic acid incorporation | Enhanced solubility, reduced hERG inhibition |
Lead Compound R-4g | Carboxylate with varied substituents | Optimized MR activity |
Advanced Lead R-12o | Further substitution optimization | Excellent activity, improved pharmacokinetics |
Final Compound PF-3882845 | Conformational restriction | (3S,3aR) configuration, superior selectivity |
The synthetic approach to PF-3882845 involves construction of the complex tetrahydrobenzo[g]indazole framework through carefully orchestrated cyclization reactions. The synthesis requires precise stereochemical control to achieve the desired (3S,3aR) configuration, which is essential for optimal biological activity. The process chemistry development focused on establishing scalable routes that maintain high stereoselectivity while ensuring consistent product quality.
The synthetic strategy incorporates the cyclopentyl substituent through early-stage introduction, allowing subsequent ring-forming reactions to proceed with predetermined stereochemical outcomes. The chloro-cyanophenyl moiety is typically installed through nucleophilic aromatic substitution or cross-coupling methodologies, depending on the specific synthetic sequence employed. The carboxylic acid functionality can be introduced through various approaches, including ester hydrolysis or direct carboxylation reactions.
Process optimization studies have addressed critical parameters including reaction temperature, solvent selection, and purification protocols to ensure reproducible synthesis of PF-3882845. The development of crystallization conditions for the final product has been particularly important for achieving consistent polymorphic forms and particle size distributions. Analytical method development has included comprehensive impurity profiling to identify and control process-related impurities.
The synthetic route to PF-3882845 demonstrates the application of modern medicinal chemistry principles in developing complex heterocyclic structures. The successful translation from laboratory-scale synthesis to potential manufacturing processes required extensive optimization of each synthetic transformation. Quality control measures throughout the synthetic sequence ensure that the final product meets stringent specifications for research applications.